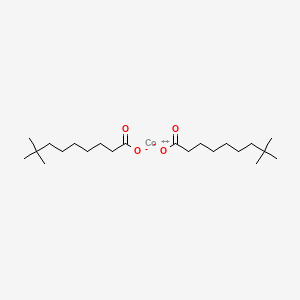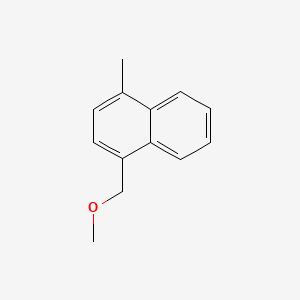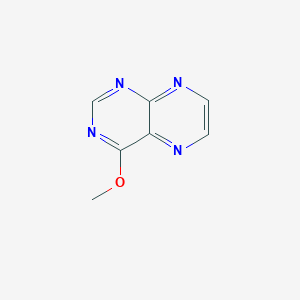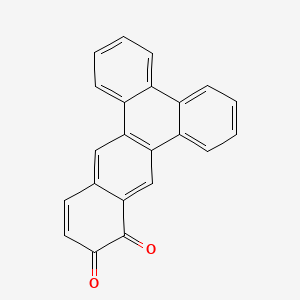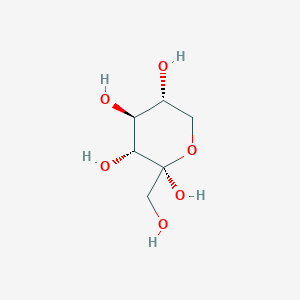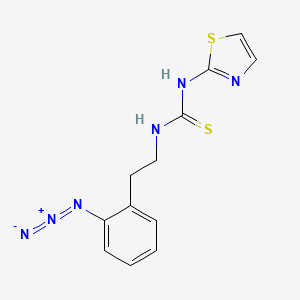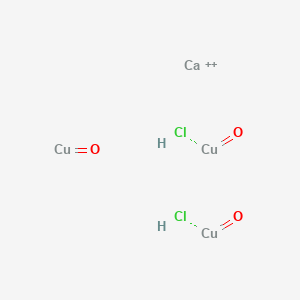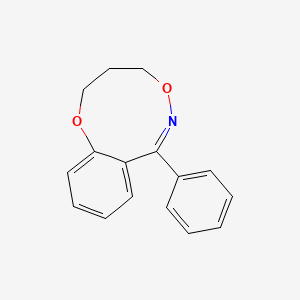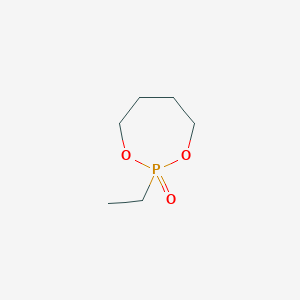
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound with the molecular formula C4H9O4P. . This compound is characterized by its cyclic structure containing phosphorus, oxygen, and carbon atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide can be synthesized through the reaction of ethylene oxide with phosphorus trichloride, followed by hydrolysis. The reaction typically involves the following steps:
Reaction of Ethylene Oxide with Phosphorus Trichloride: This step forms an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas conditions to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and substituted dioxaphosphepane derivatives .
Applications De Recherche Scientifique
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
Mécanisme D'action
The mechanism of action of 2-ethyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Another name for the same compound.
Uniqueness
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific cyclic structure and the presence of both phosphorus and oxygen atoms. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the development of flame-retardant materials and battery additives .
Propriétés
Numéro CAS |
91607-11-3 |
|---|---|
Formule moléculaire |
C6H13O3P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
2-ethyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-2-10(7)8-5-3-4-6-9-10/h2-6H2,1H3 |
Clé InChI |
ACQJLWDPZVTLIC-UHFFFAOYSA-N |
SMILES canonique |
CCP1(=O)OCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


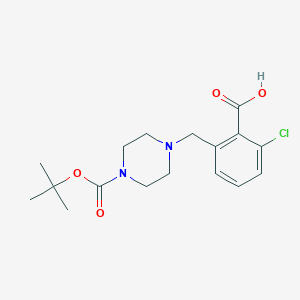
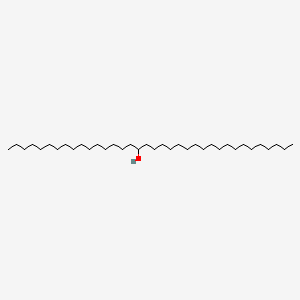
![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)

